N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound characterized by the presence of furan, thiophene, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Attachment of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions. For instance, furan-3-ylmethyl chloride can react with an amine derivative of benzofuran-2-carboxamide.
Final Coupling: The final step involves coupling the furan and thiophene substituted intermediates under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones, and epoxides.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of bioactive furan and thiophene rings. Research into its biological effects could lead to the development of new pharmaceuticals.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the benzofuran moiety might engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzothiophene-2-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocycles with the benzofuran core provides a distinct set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-25-17/h1-6,8,10-12,14H,7,9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHSRSLYHHLPEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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